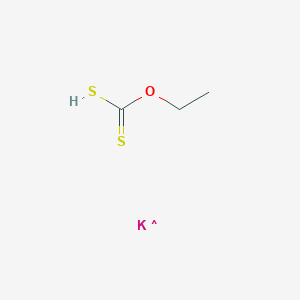

Potassium (carbodithioatooxy)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6KOS2 |

|---|---|

Molecular Weight |

161.31 g/mol |

InChI |

InChI=1S/C3H6OS2.K/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6); |

InChI Key |

LBLHPKUSAXGNRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)S.[K] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of High-Purity Potassium Ethyl Xanthate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of high-purity potassium ethyl xanthate (KEX). It includes detailed experimental protocols, data on reaction parameters, and methods for purification and analysis, designed to meet the needs of researchers and professionals in the fields of chemistry and drug development.

Introduction

Potassium ethyl xanthate (KEX) is an organosulfur compound with the chemical formula CH₃CH₂OCS₂K. It is a pale yellow powder widely utilized as a flotation agent in the mining industry for the separation of sulfide ores.[1][2] Beyond its primary application in metallurgy, KEX and its derivatives are valuable reagents in organic synthesis and have potential applications in pharmaceuticals and agrochemicals. The synthesis of high-purity KEX is crucial for these applications to avoid unwanted side reactions and ensure product consistency. This guide details the chemical principles, experimental procedures, and analytical techniques for producing and characterizing high-purity KEX.

Synthesis of Potassium Ethyl Xanthate

The fundamental reaction for the synthesis of potassium ethyl xanthate involves the reaction of ethanol with carbon disulfide in the presence of a strong base, typically potassium hydroxide.[2] The overall reaction is as follows:

CH₃CH₂OH + CS₂ + KOH → CH₃CH₂OCS₂K + H₂O

Several factors can influence the yield and purity of the final product, including reaction temperature, reactant ratios, and the physical form of the reactants.

Key Reaction Parameters and Their Impact on Purity

The purity of the synthesized KEX is significantly affected by the reaction conditions. The following table summarizes the impact of various parameters on the grade of potassium ethyl xanthate and the content of free alkali, a common impurity. The data is compiled from various experimental setups.[3]

| Parameter | Value | KEX Grade (%) | Free Alkali Content (%) | Reference |

| Reaction Temperature | 0 °C | - (No reaction) | - | [3] |

| 10 °C | 92.5 | 0.062 | [3] | |

| 30 °C | 96.98 | 0.05 | [3] | |

| 35 °C | 95.6 | 0.03 | [3] | |

| 40 °C | 93.4 | 0.04 | [3] | |

| KOH:Ethanol:CS₂ Mass Ratio | 1:4:1.05 | 96.98 | 0.05 | [3] |

| 1:9:1.05 (n-pentanol) | 96.58 | 0.033 | [3] | |

| Crushing & Stirring Time | 30 min | 96.8 | 0.04 | [3] |

| 35 min | 97.1 | 0.036 | [3] | |

| 40 min | 97.5 | 0.03 | [3] | |

| Ethanol Recovery Temperature | 80 °C | 97.5 | 0.03 | [3] |

| 100 °C | 97.6 | 0.01 | [3] |

Common Impurities and Byproducts

During the synthesis of KEX, several impurities and byproducts can form, affecting the purity of the final product. These include:

-

Free Alkali (KOH): Unreacted potassium hydroxide is a common impurity that can be minimized by optimizing reactant ratios.[3]

-

Trithiocarbonates and Sulfides: These can form as byproducts of side reactions.[4]

-

Degradation Products: KEX can decompose, especially in acidic or neutral conditions, to form carbon disulfide and ethanol.[5][6]

-

Dixanthogen: Oxidation of xanthate can lead to the formation of diethyl dixanthogen disulfide.[2][7]

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of high-purity potassium ethyl xanthate.

Synthesis of Potassium Ethyl Xanthate

This protocol is based on a method designed to produce high-grade KEX.[3]

Materials:

-

Ethanol (99% purity)

-

Flaky Potassium Hydroxide (90% purity)

-

Carbon Disulfide (99% purity)

Equipment:

-

High-shear dispersion emulsifying machine

-

Reaction kettle with temperature control and dropping funnel

-

Reduced pressure distillation apparatus

-

Drying oven

Procedure:

-

Preparation of the Alkoxide Solution: Mix ethanol and flaky potassium hydroxide in a mass ratio of approximately 4:1.

-

Homogenization: Subject the mixture to high-shear dispersion emulsification at a rotating speed of 5000 rpm for 30-40 minutes. This will crush the flaky potassium hydroxide into fine particles or completely dissolve it, forming a homogenous mixed solution.

-

Reaction: Transfer the mixed solution to a reaction kettle. Slowly add carbon disulfide dropwise into the reaction kettle. The mass ratio of flaky potassium hydroxide to carbon disulfide should be approximately 1:1.05.

-

Temperature Control: Maintain the temperature of the reaction system at 30-35 °C during the addition of carbon disulfide.

-

Heat Preservation: After the addition is complete, continue the reaction with heat preservation at 30-35 °C for 120 minutes.

-

Ethanol Recovery: After the reaction, perform reduced pressure distillation on the system at 80-100 °C for 90 minutes to recover the excess ethanol.

-

Drying: Dry the resulting solid product to obtain high-purity potassium ethyl xanthate.

Purification by Recrystallization

For achieving higher purity, the synthesized KEX can be further purified by recrystallization.

Procedure:

-

Dissolve the crude potassium ethyl xanthate in a minimal amount of hot absolute ethanol or acetone.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the purified crystals in a desiccator or under vacuum.

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of the synthesized potassium ethyl xanthate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and selective method for the determination of KEX and its potential impurities.

Method:

-

Column: A reverse-phase column such as Newcrom R1 can be used.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid (or formic acid for MS compatibility) is typically used.

-

Detection: UV detection at 301 nm is suitable for KEX. For enhanced sensitivity and selectivity, HPLC can be coupled with inductively coupled plasma-mass spectrometry (ICP-MS/MS) to monitor for sulfur.[5][6]

Titration

A common and reliable method for determining the assay of KEX is iodometric titration.

Principle:

Xanthate ions are oxidized by iodine to dixanthogen. The endpoint of the titration can be determined visually or potentiometrically.

Procedure (General):

-

Accurately weigh a sample of the synthesized KEX and dissolve it in distilled water.

-

Titrate the solution with a standardized iodine solution.

-

The endpoint is reached when a persistent yellow color from the excess iodine is observed. Starch indicator can also be used, where the endpoint is a persistent blue-black color.

Visualizations

The following diagrams illustrate the key processes in the synthesis and analysis of high-purity potassium ethyl xanthate.

Caption: Synthesis pathway of potassium ethyl xanthate.

Caption: General experimental workflow for KEX synthesis.

References

- 1. Synthesis, Characterization, and Computational Study of Novel 2-Phenoxyethyl Xanthate Ligand and Complexes with some Transitions Metals : Oriental Journal of Chemistry [orientjchem.org]

- 2. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]

- 3. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. scirp.org [scirp.org]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Potassium Ethyl Xanthate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethyl xanthate (C₂H₅OCS₂K) is a pale yellow, water-soluble solid that plays a crucial role as a flotation agent in the mining industry for the separation of sulfide ores.[1][2] Its efficacy is rooted in the specific coordination of the xanthate ligand to metal ions. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for elucidating its reactivity, selectivity, and ultimately, for designing more efficient industrial processes and novel synthetic applications. This guide will delve into the experimental methodologies used to characterize its structure and present the available crystallographic data.

Experimental Protocols

The synthesis and structural characterization of potassium ethyl xanthate involve a series of well-established chemical and analytical procedures.

Synthesis of Potassium Ethyl Xanthate

The standard synthesis of potassium ethyl xanthate is a robust and high-yielding reaction.[3]

Materials:

-

Ethanol (C₂H₅OH)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Diethyl ether ((C₂H₅)₂O)

Procedure:

-

A solution of potassium hydroxide is prepared in absolute ethanol.

-

To this solution, carbon disulfide is added dropwise while maintaining the temperature and stirring.

-

The reaction mixture is stirred for a designated period to ensure complete reaction, during which the potassium ethyl xanthate precipitates as a solid.

-

The precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetone, followed by washing with diethyl ether.[4]

-

The purified crystals are dried under vacuum to remove any residual solvent.

Structural Characterization by X-ray Diffraction

While a definitive single-crystal X-ray diffraction study for potassium ethyl xanthate is not publicly available, the general methodology for such an analysis is as follows. Powder X-ray Diffraction (PXRD) has been used to characterize the synthesized compound, showing intense reflections at 2θ values of 11.81° and 37.96°.[3][5]

Single-Crystal X-ray Diffraction (General Protocol):

-

Crystal Growth: High-quality single crystals of potassium ethyl xanthate are grown, typically by slow evaporation of a saturated solution or by controlled cooling.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Structural Data and Analysis

In the absence of a complete crystallographic dataset for potassium ethyl xanthate, structural parameters from a closely related and well-characterized compound, potassium pentyl xanthate, are utilized to infer the geometry of the ethyl xanthate anion.[1] The COCS₂ core of the xanthate anion is known to be planar.[1]

Crystallographic Data (Hypothetical)

For illustrative purposes, the following table outlines the type of data that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | C₃H₅KOS₂ |

| Formula Weight | 160.30 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? g/cm³ |

| Absorption Coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal Size | ? x ? x ? mm |

| Temperature | ? K |

| Radiation | ? (λ = ? Å) |

| Reflections Collected | ? |

| Independent Reflections | ? [R(int) = ?] |

| Final R indices | R₁ = ?, wR₂ = ? |

Selected Bond Lengths and Angles (from Potassium Pentyl Xanthate)

The following table summarizes key bond lengths and angles for the xanthate anion, derived from the crystal structure of potassium pentyl xanthate, which are expected to be very similar in potassium ethyl xanthate.[1]

| Bond | Length (Å) | Angle | Angle (°) |

| C-S1 | 1.65 | S1-C-S2 | ~120 |

| C-S2 | 1.65 | S1-C-O | ~120 |

| C-O | 1.38 | S2-C-O | ~120 |

| O-C(ethyl) | ~1.45 | C-O-C(ethyl) | ~120 |

Visualization of the Structural Analysis Workflow

The logical flow from the synthesis of potassium ethyl xanthate to its complete structural elucidation can be visualized as follows:

Caption: Workflow for the synthesis and crystal structure analysis of potassium ethyl xanthate.

Conclusion

This technical guide has synthesized the available information on the crystal structure analysis of potassium ethyl xanthate. While a complete, published single-crystal structure remains elusive, the provided experimental protocols for synthesis and characterization, along with structural data from a homologous compound, offer valuable insights for researchers and professionals. The presented workflow and data tables serve as a foundational resource for further investigation into the solid-state properties of this industrially significant compound. Future single-crystal X-ray diffraction studies are essential to fully elucidate the precise crystal packing and intermolecular interactions of potassium ethyl xanthate.

References

Physicochemical Properties of Potassium Ethyl Xanthate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of potassium ethyl xanthate (KEX) solutions. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of important chemical pathways and workflows.

General Properties of Potassium Ethyl Xanthate

Potassium ethyl xanthate (KEX) is an organosulfur compound with the chemical formula C₂H₅OCS₂K.[1] It typically appears as a pale yellow powder and is primarily utilized in the mining industry as a flotation agent for the separation of various metal ores.[1]

Table 1: General Physicochemical Properties of Potassium Ethyl Xanthate (Solid)

| Property | Value | Reference |

| Molecular Weight | 160.30 g/mol | [2] |

| Appearance | Pale yellow crystalline powder | [1] |

| Density | 1.558 g/cm³ | [2] |

| Melting Point | ~205°C (with decomposition) | [2] |

| Solubility in Water | Highly soluble | [3] |

Properties of Aqueous Potassium Ethyl Xanthate Solutions

The behavior of KEX in aqueous solutions is critical for its application and stability. The following sections detail the key physicochemical properties of these solutions.

Density, Viscosity, and Surface Tension

While specific experimental data for the density, viscosity, and surface tension of potassium ethyl xanthate solutions as a function of concentration is not extensively available in the reviewed literature, the behavior of similar alkali metal salt solutions can provide valuable insights. Generally, for aqueous solutions of salts, the density and viscosity are expected to increase with increasing concentration. Conversely, as a surfactant, the surface tension of KEX solutions is expected to decrease with increasing concentration up to a critical point.

One study on various xanthates, including sodium ethyl xanthate, utilized the Du Noüy method to measure surface tension, confirming that it decreases as the concentration of the xanthate in the solution increases.[4][5] However, it was also noted that xanthates typically do not form micelles in the same way as traditional surfactants.[4][5]

For comparative purposes, the following tables provide data for aqueous solutions of potassium chloride (KCl), a common potassium salt.

Table 2: Density of Aqueous Potassium Chloride (KCl) Solutions at 20°C

| Concentration (wt%) | Density (g/cm³) |

| 1 | 1.0046 |

| 5 | 1.0304 |

| 10 | 1.0633 |

Data adapted from Engineering ToolBox, 2022.[6]

Table 3: Dynamic Viscosity of Aqueous Potassium Chloride (KCl) Solutions

| Concentration (mol/kg) | Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 0.5 | 25 | 0.893 |

| 1.5 | 25 | 0.902 |

| 2.5 | 25 | 0.923 |

Data adapted from Kestin, Khalifa, and Correia, 1981.[7][8]

Electrical Conductivity

For context, the table below shows the electrical conductivity of aqueous solutions of potassium hydroxide (KOH).

Table 4: Electrical Conductivity of Aqueous Potassium Hydroxide (KOH) Solutions at 25°C

| Concentration (wt%) | Electrical Conductivity (S/m) |

| 1 | 4.6 |

| 5 | 21.3 |

| 10 | 38.7 |

Data adapted from Allebrod et al., 2011.[9][10]

Chemical Stability and Decomposition

The stability of KEX in aqueous solutions is highly dependent on pH and temperature. Decomposition is a critical factor to consider in its storage and application.

Decomposition Kinetics

The decomposition of potassium ethyl xanthate in aqueous solution follows first-order kinetics.[11][12] The rate of decomposition is significantly influenced by the pH of the solution, with decomposition being much faster in acidic conditions compared to alkaline conditions.[12]

Table 5: Decomposition Rate of Potassium Ethyl Xanthate at Different pH and Temperatures

| Temperature (K) | pH | Rate of Decomposition (% decomposition/day) |

| 283 | 5 | 2.0988 |

| 300 | 5 | 6.4841 |

| 283 | 7 | 0.9024 |

| 300 | 7 | 4.1025 |

| 283 | 9 | 0.4512 |

| 300 | 9 | 2.5874 |

Data from Mustafa et al., 2004.

Decomposition Pathways

The decomposition products of KEX vary with the pH of the solution. In acidic to neutral solutions, the primary decomposition products are ethyl alcohol (C₂H₅OH) and carbon disulfide (CS₂).[11] In alkaline solutions, the decomposition yields ethyl alcohol, carbonate (CO₃²⁻), and hydrosulfide (HS⁻).[11]

The following diagram illustrates the pH-dependent decomposition pathways of potassium ethyl xanthate.

UV-Vis Absorption Characteristics

UV-Vis spectrophotometry is a primary technique for the analysis of KEX solutions, particularly for monitoring its concentration and decomposition.

Absorption Spectra

Aqueous solutions of potassium ethyl xanthate exhibit characteristic absorption maxima in the ultraviolet region. The xanthate ion (C₂H₅OCS₂⁻) has two main absorption bands, with peaks typically observed around 226 nm and 301 nm.[5][13] The decomposition of KEX can be monitored by the decrease in the absorbance at 301 nm and the appearance of new absorption bands corresponding to its decomposition products. For instance, carbon disulfide (CS₂) has a strong absorption peak at approximately 206.5 nm, while the oxidation product, diethyl dixanthogen, shows absorption maxima around 240 nm and 286 nm.[13]

Table 6: UV-Vis Absorption Maxima of Potassium Ethyl Xanthate and Related Species

| Species | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Potassium Ethyl Xanthate (KEX) | 301 | ~17,500 | [5] |

| 226 | - | [5][13] | |

| Diethyl Dixanthogen | 286 | - | [13] |

| 240 | - | [13] | |

| 301 | 6,130 | [5][13] | |

| 226 | 18,400 | [5][13] | |

| Carbon Disulfide (CS₂) | 206.5 | 60,000 - 70,000 (estimated) | [5][13] |

Experimental Protocols

This section outlines the methodologies for the preparation of KEX and the analysis of its solutions.

Preparation and Purification of Potassium Ethyl Xanthate

A common method for the synthesis and purification of KEX is through recrystallization from acetone.[11] Analytical grade reagents and double-distilled water are recommended for the preparation of solutions to ensure purity.[11] For stability, synthesized KEX should be stored in a refrigerator at temperatures below 293 K.[11]

Analysis of KEX Stability by UV-Vis Spectrophotometry

The stability of KEX solutions can be determined by monitoring the change in their UV-Vis absorption spectra over time.

Protocol:

-

Prepare a stock solution of KEX of a known concentration (e.g., 1x10⁻⁴ M) in double-distilled water.

-

Adjust the pH of the solution to the desired level using appropriate acids or bases (e.g., HNO₃ and KOH).

-

Store the solution at a constant temperature.

-

At regular time intervals, record the UV-Vis spectrum of the solution over a range of 200-400 nm using a spectrophotometer.

-

Monitor the absorbance at the characteristic wavelength for KEX (301 nm) to determine the rate of decomposition.

-

Analyze the spectra for the appearance of new peaks to identify decomposition products.

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

References

- 1. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]

- 2. Potassium ethyl xanthate, 97+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. srd.nist.gov [srd.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of potassium ethyl xanthate in aqueous solution - UBC Library Open Collections [open.library.ubc.ca]

- 13. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Decomposition Mechanism of Potassium Ethyl Xanthate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition mechanisms of potassium ethyl xanthate (KEX) in aqueous solutions. It delves into the core pathways of hydrolysis and oxidation, presents quantitative data from various studies, and outlines the experimental protocols used to investigate these processes.

Core Decomposition Mechanisms of Potassium Ethyl Xanthate

Potassium ethyl xanthate (CH₃CH₂OCS₂K) is an organosulfur compound that is susceptible to decomposition in aqueous environments. The stability of KEX is significantly influenced by factors such as pH, temperature, and the presence of oxidizing agents.[1] The primary decomposition pathways are pH-dependent hydrolysis and oxidation.

The hydrolysis of KEX is highly dependent on the pH of the aqueous solution.[2] The rate of decomposition increases as the pH decreases.[3][4]

-

Acidic to Neutral Conditions (pH < 9): In acidic or neutral solutions, KEX rapidly hydrolyzes to form ethanol (C₂H₅OH) and carbon disulfide (CS₂).[2][4][5] This reaction is self-accelerating as the alcohol produced can catalyze the decomposition.[6] The decomposition follows first-order kinetics.[5]

-

Alkaline Conditions (pH > 9): In basic solutions, the decomposition of KEX is significantly slower.[2][4] The primary decomposition products under these conditions are ethyl alcohol (C₂H₅OH), carbonate (CO₃²⁻), and hydrosulfide (HS⁻).[5] Another study proposed a slow hydrolysis reaction in alkaline solutions (pH 7 to 11) that also yields carbon disulfide and ethyl alcohol.[7]

Caption: pH-Dependent Hydrolysis Pathways of KEX.

Potassium ethyl xanthate can be oxidized to form diethyl dixanthogen disulfide ((CH₃CH₂OCS₂)₂), a dimer of xanthate that is more stable and has low solubility in water.[2][4]

4 CH₃CH₂OCS₂K + 2 H₂O + O₂ → 2 (CH₃CH₂OCS₂)₂ + 4 KOH[2]

Interestingly, some studies suggest that dissolved oxygen is not effective in oxidizing KEX in homogeneous solutions.[7] However, the oxidation can occur electrochemically at the surface of a platinum electrode.[7] In the context of mineral flotation, the formation of dixanthogen on mineral surfaces is a crucial aspect of the collection process.[8][9]

Caption: Oxidation of KEX to Diethyl Dixanthogen.

Quantitative Data on KEX Decomposition

The rate of KEX decomposition is quantifiable and has been studied under various conditions.

| Temperature (K) | pH | Rate of Decomposition (% decomposition Day⁻¹) | Reference |

| 283 | 5 | 2.0988 | [10] |

| 300 | 5 | 6.4841 | [10] |

| 283 | 7 | 0.9024 | [10] |

| 300 | 7 | 4.1025 | [10] |

| 283 | 9 | 0.4512 | [10] |

| 300 | 9 | 2.5874 | [10] |

Data from Mustafa et al. (2004).[10]

| Xanthate | Temperature (°C) | Rate Constant (h⁻¹) | Activation Energy (kJ/mole) | Reference |

| Sodium Ethyl Xanthate (SEX) | 25 | 1.48 x 10⁻⁴ | 22.64 | [11] |

| Sodium Ethyl Xanthate (SEX) | 30 | 4.03 x 10⁻⁶ | 22.64 | [11] |

Data from a study on various xanthates, showing first-order kinetics for decomposition based on CS₂ generation.[11]

Experimental Protocols

Several analytical techniques are employed to study the decomposition of KEX and its products.

A common method for synthesizing KEX involves the reaction of ethanol, potassium hydroxide, and carbon disulfide.[8]

-

Protocol:

-

Prepare a basic solution of alcohol containing one mole of ethyl alcohol, one mole of water, and one mole of potassium hydroxide.

-

Slowly add one mole of carbon disulfide (CS₂) to the solution.

-

Crystals of potassium ethyl xanthate will form as the CS₂ is added.

-

Separate the deposited xanthate.

-

For purification, recrystallize the product from acetone.[10]

-

Store the synthesized KEX in a refrigerator below 293 K to ensure stability.[10]

-

UV-Vis spectrophotometry is a widely used method to monitor the concentration of KEX and its decomposition products over time.

-

Protocol:

-

Prepare a 1x10⁻⁴ M solution of KEX in double-distilled water.[10]

-

Adjust the pH of the solution to the desired level (e.g., 5, 7, or 9) using potassium hydroxide (KOH) and nitric acid (HNO₃).[10]

-

Maintain the solution at a constant temperature (e.g., 283 K or 300 K).[10]

-

Periodically scan the solution using a UV-Vis spectrophotometer in the range of 200-1000 nm.[10]

-

Monitor the absorbance at characteristic wavelengths:

-

~301 nm: Corresponds to the xanthate ion. A decrease in absorbance indicates decomposition.[4]

-

~226 nm: Another peak associated with xanthate, which disappears in acidic conditions.[10]

-

~206 nm: Can be assigned to ethanol, a decomposition product.[10]

-

A peak around 221 nm may indicate the formation of ethyl monothiocarbonate.[10]

-

-

High-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry offers a sensitive and selective method for determining KEX and its oxidation product, diethyl dixanthogen.[3]

-

Protocol:

-

Sample Preparation: For the analysis of diethyl dixanthogen, oxidize the KEX solution with triiodide until a persistent yellow color is observed. Extract the oxidized sample with an equal volume of n-hexane.[4]

-

Chromatographic Separation: Inject the sample (either the direct KEX solution or the hexane extract) into an HPLC system for separation of the components.[3]

-

Detection: Use an ICP-MS/MS as the detector, operating in mass-shift mode with O₂ as the cell gas. Monitor the sulfur signal (S⁺ measured as SO⁺) to quantify the sulfur-containing compounds.[3]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Reactions of potassium ethyl xanthate in aqueous solution - UBC Library Open Collections [open.library.ubc.ca]

- 8. scirp.org [scirp.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. arcabc.ca [arcabc.ca]

An In-depth Technical Guide on the Thermal Stability of Solid Potassium Ethyl Xanthate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of solid potassium ethyl xanthate. It consolidates information on its decomposition behavior, potential decomposition products, and the analytical techniques used for its characterization. This document is intended to be a valuable resource for professionals working with this compound, offering insights into its handling, storage, and thermal degradation profile.

Introduction

Potassium ethyl xanthate (KEX) is an organosulfur compound widely used in the mining industry as a flotation agent for the separation of sulfide ores.[1][2] Its effectiveness is intrinsically linked to its chemical stability. While the stability of KEX in aqueous solutions has been studied as a function of pH and temperature,[3][4] understanding its thermal stability in the solid state is crucial for safe handling, storage, and process optimization. This guide delves into the thermal decomposition of solid potassium ethyl xanthate, drawing upon data from related metal xanthate compounds and various analytical studies.

Thermal Decomposition Profile

The thermal decomposition of solid potassium ethyl xanthate involves the breakdown of the molecule into smaller, more volatile compounds upon heating. While specific quantitative data for the solid-state decomposition of pure potassium ethyl xanthate is not extensively available in the public domain, studies on related metal ethyl xanthates provide significant insights into the expected behavior. The decomposition process can be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

In general, the thermal decomposition of xanthates is an exothermic process that can be vigorous. Safety data sheets indicate that hazardous decomposition products formed under fire conditions include carbon oxides, sulfur oxides, and potassium oxides.[5] More controlled thermal analysis would likely show a multi-stage decomposition process.

Experimental Protocols for Thermal Stability Assessment

Detailed experimental protocols for the thermal analysis of solid potassium ethyl xanthate are not explicitly detailed in the available literature. However, methodologies used for the study of metal ethyl xanthates can be adapted. The following are generalized protocols for TGA and DSC analysis.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the mass loss of the sample.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of finely powdered potassium ethyl xanthate (typically 3-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. To study oxidative stability, a similar experiment can be performed in an air or oxygen atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. From this curve, the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step can be determined.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the heat of decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic peaks typically represent melting or phase transitions, while exothermic peaks indicate decomposition or crystallization. The peak temperature and the area under the peak (enthalpy change) provide quantitative information about the thermal event.

Decomposition Products

The decomposition of potassium ethyl xanthate in aqueous solutions is known to produce ethyl alcohol (C₂H₅OH) and carbon disulfide (CS₂).[3][4] In alkaline aqueous solutions, the decomposition products can also include carbonate (CO₃²⁻) and hydrosulfide (HS⁻).[3]

For the solid-state thermal decomposition, a study on a related antimony ethyl xanthate complex using evolved gas analysis-mass spectrometry (EGA-MS) identified the following gaseous products:[6]

-

Carbon disulfide (CS₂)

-

Ethanol (C₂H₅OH)

-

Carbonyl sulfide (COS)

-

Sulfur dioxide (SO₂) (in the presence of air)

Based on this, it is highly probable that the thermal decomposition of solid potassium ethyl xanthate proceeds via a pathway that releases similar volatile organic and sulfur-containing compounds. The solid residue would likely consist of potassium sulfide or potassium carbonate, depending on the atmosphere.

Data Presentation

The following tables summarize the expected thermal decomposition data and products for solid potassium ethyl xanthate based on available literature for related compounds. It is important to note that these are expected values and actual experimental data for pure solid potassium ethyl xanthate may vary.

Table 1: Expected Thermal Decomposition Data from TGA/DSC

| Parameter | Expected Value/Range | Analytical Technique | Atmosphere |

| Melting Point | 225-226 °C[1] | DSC | Inert |

| Onset of Decomposition | > 150 °C | TGA/DSC | Inert |

| Peak Decomposition Temp. | Not Available | TGA (DTG)/DSC | Inert |

| Major Mass Loss Stage(s) | Not Available | TGA | Inert |

| Heat of Decomposition | Exothermic | DSC | Inert |

Table 2: Summary of Potential Decomposition Products

| Product | Chemical Formula | Physical State | Method of Identification (from related studies) |

| Carbon Disulfide | CS₂ | Gas | Evolved Gas Analysis-Mass Spectrometry (EGA-MS)[6] |

| Ethanol | C₂H₅OH | Gas | Evolved Gas Analysis-Mass Spectrometry (EGA-MS)[6] |

| Carbonyl Sulfide | COS | Gas | Evolved Gas Analysis-Mass Spectrometry (EGA-MS)[6] |

| Potassium Sulfide | K₂S | Solid Residue | Inferred from decomposition of metal xanthates |

| Potassium Carbonate | K₂CO₃ | Solid Residue | Inferred from decomposition of metal xanthates |

| Sulfur Oxides | SOₓ | Gas | Combustion product in air[5] |

| Carbon Oxides | COₓ | Gas | Combustion product in air[5] |

Visualizations

Diagram 1: Proposed Thermal Decomposition Pathway of Solid Potassium Ethyl Xanthate

Caption: Proposed pathway for the thermal decomposition of solid potassium ethyl xanthate.

Diagram 2: Experimental Workflow for Thermal Stability Analysis

Caption: A typical experimental workflow for the thermal analysis of solid potassium ethyl xanthate.

Conclusion and Future Outlook

The thermal stability of solid potassium ethyl xanthate is a critical parameter for its safe and effective use. While direct and comprehensive studies on the solid-state thermal decomposition of this specific compound are limited, analysis of related metal xanthates and aqueous decomposition studies provide a strong basis for understanding its behavior. The primary decomposition pathway likely involves the release of volatile compounds such as carbon disulfide and ethanol, with the formation of a solid potassium salt residue.

Further research employing techniques such as TGA-MS or Pyrolysis-GC-MS is necessary to definitively identify all decomposition products and to determine the precise decomposition kinetics of solid potassium ethyl xanthate. Such studies would provide valuable quantitative data that would enhance the safety and efficiency of processes involving this important industrial chemical.

References

A Deep Dive into the Solubility of Potassium Ethyl Xanthate in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium ethyl xanthate (KEX) in various organic solvents. This information is critical for professionals in fields ranging from mineral processing, where KEX is a key flotation agent, to synthetic chemistry and drug development, where it can be used as a reagent. This document compiles available solubility data, details experimental protocols for its determination, and provides visual workflows for its synthesis and solubility analysis.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a fundamental physicochemical property defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Potassium ethyl xanthate, being an ionic salt, exhibits a degree of polarity that influences its solubility in different organic media.

Quantitative Solubility Data

Quantitative data on the solubility of potassium ethyl xanthate in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information, the following table summarizes the known quantitative and qualitative solubility of KEX.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Acetone | C₃H₆O | 58.08 | 25 | 8% (w/w)[1] |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Soluble[1][2][3] |

| Methanol | CH₃OH | 32.04 | Not Specified | Soluble |

| Isopropanol | C₃H₈O | 60.10 | Not Specified | Soluble |

| Pyridine | C₅H₅N | 79.10 | Not Specified | Soluble[4] |

| Acetonitrile | C₂H₃N | 41.05 | Not Specified | Soluble[4] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Not Specified | Insoluble[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. The following are detailed methodologies for key experimental techniques used to quantify the solubility of a solid like potassium ethyl xanthate in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Apparatus:

-

Potassium ethyl xanthate (pure)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Volumetric flasks and pipettes

-

Drying oven

-

Beakers and Erlenmeyer flasks

-

Spatula and weighing paper

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium ethyl xanthate to a known volume of the organic solvent in a sealed container (e.g., an Erlenmeyer flask with a stopper). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Filter the withdrawn solution using a syringe filter with a membrane compatible with the organic solvent to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a drying oven at a temperature below the decomposition point of KEX (approximately 210 °C) can be used.

-

Once the solvent has completely evaporated, place the evaporating dish in a drying oven to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved potassium ethyl xanthate is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish.

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solution.

-

Spectroscopic Method (UV-Vis)

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a sensitive and accurate method for determining solubility. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Materials and Apparatus:

-

Potassium ethyl xanthate (pure)

-

Organic solvent of interest (must be transparent in the UV-Vis region of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of potassium ethyl xanthate and dissolving it in a known volume of the organic solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for potassium ethyl xanthate in the chosen solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of potassium ethyl xanthate in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a known volume of the clear, filtered saturated solution.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units.

-

Visualizing Key Processes

To further aid in the understanding of the experimental and chemical processes involved, the following diagrams have been generated using Graphviz.

Synthesis of Potassium Ethyl Xanthate

The synthesis of potassium ethyl xanthate is a relatively straightforward process involving the reaction of ethanol with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

Caption: A simplified workflow for the synthesis of potassium ethyl xanthate.

Experimental Workflow for Solubility Determination (Gravimetric Method)

The following diagram outlines the key steps in determining the solubility of potassium ethyl xanthate using the gravimetric method.

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of potassium ethyl xanthate in organic solvents. While comprehensive quantitative data remains somewhat limited in the public domain, the qualitative information and the detailed experimental protocols presented here offer valuable resources for researchers, scientists, and drug development professionals. The provided workflows for synthesis and solubility determination serve as practical guides for laboratory practice. Further research to quantify the solubility of KEX in a broader range of organic solvents and across different temperatures would be a valuable contribution to the scientific community.

References

understanding the molecular structure of potassium ethyl xanthate

An In-depth Technical Guide to the Molecular Structure of Potassium Ethyl Xanthate

Introduction

Potassium ethyl xanthate (KEX) is an organosulfur compound with the chemical formula CH₃CH₂OCS₂K[1]. It presents as a pale yellow powder and is a key reagent in the mining industry, primarily utilized as a flotation agent for the separation of sulfide ores of copper, nickel, and silver[1]. Its efficacy stems from the affinity of these "soft" metals for the organosulfur ligand[1]. This guide provides a detailed examination of the molecular and electronic structure of KEX, supported by spectroscopic data and experimental protocols for its synthesis and characterization.

Molecular and Crystal Structure

Potassium ethyl xanthate is an ionic compound consisting of a potassium cation (K⁺) and an ethyl xanthate anion (CH₃CH₂OCS₂⁻).

2.1 The Ethyl Xanthate Anion The core of the anion's structure is the dithiocarbonate group, OCS₂. The central carbon and the two sulfur atoms are bonded to an ethyl group via an oxygen atom. A key feature of this anion is the planar geometry of the COCS₂ portion[1]. In a related salt, potassium pentyl xanthate, which has been characterized by X-ray crystallography, the C-S bond lengths are both approximately 1.65 Å, and the C-O distance is 1.38 Å[1]. These values suggest delocalization of the negative charge across the S-C-S system.

2.2 Ionic Interaction and Crystalline Form The compound exists as a crystalline solid, and its structure is stabilized by the ionic bond between the positively charged potassium ion and the negatively charged ethyl xanthate anion. X-ray diffraction (XRD) analysis of synthesized KEX powder shows characteristic intense reflections, confirming its crystalline nature[2].

Synthesis of Potassium Ethyl Xanthate

The standard synthesis of xanthate salts involves the reaction of an alkoxide with carbon disulfide[1]. For potassium ethyl xanthate, the process begins with the formation of potassium ethoxide from potassium hydroxide and ethanol. This is followed by the nucleophilic attack of the ethoxide on carbon disulfide.

The overall reaction is: CH₃CH₂OH + CS₂ + KOH → CH₃CH₂OCS₂K + H₂O[1]

Spectroscopic Characterization Data

Spectroscopic methods are essential for confirming the structure and purity of synthesized potassium ethyl xanthate.

4.1 Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1006.66 - 1050.87 | C=S stretching vibration | [2] |

| 1120.44 - 1147.44 | C=S stretching vibration | [2] |

| 1133 - 1176 | Asymmetric and symmetric C-O-C stretching | [3] |

| 1250.58 - 1438.64 | O-CS stretching vibration | [2] |

| 2830 - 2977 | Asymmetric and symmetric CH₃-CH₂ stretching | [3] |

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy provides information about the hydrogen environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ~1.37 | Triplet | Methyl protons (-CH₃) | [2] |

| ~4.45 | Quartet | Methylene protons (-CH₂) | [2] |

4.3 X-Ray Diffraction (XRD) XRD is used to identify the crystalline structure of the compound.

| 2θ Angle (°) | Intensity | Reference |

| 11.81 | Intense | [2] |

| 37.96 | Intense | [2] |

Experimental Protocols

5.1 Synthesis of Potassium Ethyl Xanthate (Intermittent Method) This protocol is adapted from a method reported to yield high-quality xanthates[2].

-

Preparation of Alcoholic KOH: Prepare a basic solution by dissolving one mole of potassium hydroxide in a mixture of one mole of ethyl alcohol and one mole of water.

-

Addition of Carbon Disulfide: Slowly add one mole of carbon disulfide (CS₂) drop-wise to the alcoholic KOH solution with continuous stirring.

-

Crystallization: As the CS₂ is added, crystals of potassium ethyl xanthate will begin to form and deposit.

-

Separation: Once the addition of CS₂ is complete, separate the precipitated crystals from the solution by filtration.

-

Purification: The collected precipitate can be further purified by washing with diethyl ether and recrystallizing from absolute ethanol or acetone by adding diethyl ether[4].

-

Drying: Dry the purified crystals in a desiccator to remove residual solvent.

5.2 Characterization by FTIR Spectroscopy (KBr Pellet Technique)

-

Sample Preparation: Mix a small amount (1-2 mg) of the dried potassium ethyl xanthate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a thin, transparent KBr pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹[5].

5.3 Characterization by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the potassium ethyl xanthate sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆).

-

Analysis: Transfer the solution to an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. The chemical shifts are typically referenced to tetramethylsilane (TMS).

Visualizations

Caption: Ball-and-stick model of Potassium Ethyl Xanthate.

Caption: Workflow for the synthesis of Potassium Ethyl Xanthate.

References

Unraveling the Fate of Potassium Ethyl Xanthate: A Technical Guide to its Hydrolysis Across pH Gradients

For Immediate Release

This technical guide provides a comprehensive overview of the hydrolysis of potassium ethyl xanthate (KEX), a crucial reagent in the mining and chemical industries. The stability and degradation pathways of KEX are highly dependent on the pH of the aqueous environment. This document offers researchers, scientists, and drug development professionals an in-depth understanding of the hydrolysis products of KEX at different pH levels, complete with detailed experimental protocols and quantitative data.

Introduction

Potassium ethyl xanthate (CH₃CH₂OCS₂K) is an organosulfur compound widely utilized as a collector in the flotation of sulfide ores. Its effectiveness is intrinsically linked to its chemical stability in aqueous solutions. The pH of the processing water is a critical factor that dictates the rate and mechanism of KEX hydrolysis, leading to the formation of various degradation products. Understanding these pathways is paramount for process optimization, environmental impact assessment, and the development of related chemical processes.

Hydrolysis Products of Potassium Ethyl Xanthate at Different pH Levels

The hydrolysis of KEX proceeds via distinct pathways under acidic, neutral, and alkaline conditions, yielding different primary products.

Acidic and Neutral Conditions (pH < 9)

Under acidic to neutral conditions, potassium ethyl xanthate is unstable and undergoes rapid decomposition. The primary hydrolysis products are carbon disulfide (CS₂) and ethanol (C₂H₅OH) [1]. The decomposition is a first-order reaction, and the rate of hydrolysis increases significantly as the pH decreases[1]. The reaction proceeds through the formation of an unstable intermediate, xanthic acid (CH₃CH₂OCS₂H)[2].

The overall reaction in acidic to neutral media can be represented as:

CH₃CH₂OCS₂⁻ + H⁺ ⇌ CH₃CH₂OCS₂H CH₃CH₂OCS₂H → CH₃CH₂OH + CS₂

Alkaline Conditions (pH > 9)

In alkaline solutions, potassium ethyl xanthate exhibits greater stability, and its decomposition rate is considerably slower. Under these conditions, the hydrolysis pathway shifts to produce a different set of products. The major decomposition products at a pH of 10 are ethyl alcohol (C₂H₅OH), carbonate (CO₃²⁻), and hydrosulfide (HS⁻) [1]. Other studies have also identified the formation of monothiocarbonate under alkaline conditions.

Quantitative Data on KEX Decomposition

The rate of decomposition of potassium ethyl xanthate is quantitatively dependent on pH and temperature. The following table summarizes the decomposition rate at different pH values and temperatures.

| pH | Temperature (K) | Rate of Decomposition (% per day) |

| 5 | 283 | 2.099 |

| 7 | 283 | 0.902 |

| 9 | 283 | 0.451 |

| 5 | 300 | 6.484 |

| 7 | 300 | 4.103 |

| 9 | 300 | 2.587 |

Data sourced from Mustafa et al., 2004.

At a given temperature, the rate of decomposition is highest at the lowest pH and decreases as the pH becomes more alkaline. Conversely, at a constant pH, the rate of decomposition increases with temperature.

Experimental Protocols

This section outlines the methodologies for studying the hydrolysis of potassium ethyl xanthate.

Preparation of Potassium Ethyl Xanthate Solution

-

Reagents: Potassium ethyl xanthate (analytical grade), deionized water, appropriate buffer solutions (for pH control).

-

Procedure:

-

Prepare a stock solution of KEX by dissolving a known weight of KEX in a specific volume of deionized water. Due to the instability of KEX, solutions should be freshly prepared before each experiment.

-

For pH-dependent studies, use appropriate buffer solutions to maintain the desired pH throughout the experiment.

-

Monitoring KEX Hydrolysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common method to monitor the concentration of KEX and the formation of one of its primary degradation products, carbon disulfide.

-

Instrumentation: A UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm.

-

Procedure:

-

Prepare KEX solutions at the desired pH values.

-

Immediately after preparation, and at regular time intervals, record the UV-Vis spectrum of the solution.

-

Monitor the decrease in absorbance at the characteristic wavelength for the xanthate ion, which is approximately 301 nm [3][4].

-

Simultaneously, monitor the increase in absorbance at approximately 206 nm , which is characteristic of carbon disulfide[5].

-

The concentration of KEX and CS₂ can be determined using the Beer-Lambert law with known molar absorptivity coefficients.

-

Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more selective and sensitive method for the separation and quantification of KEX and its various hydrolysis products.

-

Instrumentation: An HPLC system equipped with a suitable detector, such as a UV-Vis detector or a more advanced mass spectrometer (e.g., ICP-MS/MS) for elemental analysis of sulfur-containing compounds[6][7]. A reverse-phase C18 column is commonly used[8].

-

Mobile Phase: A typical mobile phase for the separation of KEX and its degradation products consists of a mixture of acetonitrile and water, with the addition of an acid such as phosphoric acid or formic acid for MS-compatible methods[8].

-

Procedure:

-

Prepare KEX solutions at different pH values and allow them to hydrolyze for specific time periods.

-

Inject an aliquot of the sample into the HPLC system.

-

Develop a suitable gradient elution program to achieve good separation of the parent compound and its hydrolysis products.

-

Identify the peaks corresponding to KEX, ethanol, and other potential products by comparing their retention times with those of known standards.

-

Quantify the concentration of each component by integrating the peak area and comparing it to a calibration curve.

-

Visualization of Hydrolysis Pathways

The following diagrams illustrate the logical relationships in the hydrolysis of potassium ethyl xanthate under different pH conditions.

Caption: Hydrolysis pathways of potassium ethyl xanthate at different pH levels.

The following diagram illustrates a generalized experimental workflow for studying the hydrolysis of potassium ethyl xanthate.

Caption: Experimental workflow for KEX hydrolysis studies.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Potassium ethyl xanthate | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Electronic Properties of the Ethyl Xanthate Anion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ethyl xanthate anion (C₂H₅OCS₂⁻) is a pivotal organosulfur compound with significant industrial and synthetic applications, most notably as a collector in the froth flotation of sulfide ores and as a versatile intermediate in organic synthesis. Its efficacy in these roles is fundamentally governed by its electronic structure. This guide provides a comprehensive technical overview of the molecular structure, electronic properties, and reactivity of the ethyl xanthate anion. It consolidates quantitative data from spectroscopic, electrochemical, and computational studies into accessible tables, details key experimental protocols for its synthesis and characterization, and employs visualizations to elucidate reaction pathways and logical workflows.

Molecular and Electronic Structure

The ethyl xanthate anion's reactivity is intrinsically linked to its molecular geometry and the distribution of its frontier molecular orbitals.

Molecular Geometry

The core of the ethyl xanthate anion, the dithiocarbonate group (OCS₂⁻), is characterized by a planar structure. This planarity arises from the sp² hybridization of the central carbon atom. X-ray crystallography studies of xanthate salts have established the key geometric parameters.[1]

| Parameter | Value | Description |

| C-S Bond Length | ~1.65 Å | Both carbon-sulfur bonds are equivalent, indicating delocalization of the negative charge across the two sulfur atoms.[1] |

| C-O Bond Length | ~1.38 Å | The carbon-oxygen bond length is intermediate between a single and double bond.[1] |

| OCS₂ Core | Planar | The central carbon and the three heteroatoms (O, S, S) lie in the same plane.[1] |

Frontier Molecular Orbitals (FMO)

The chemical behavior of the ethyl xanthate anion is best understood by examining its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Theoretical studies confirm that the HOMO is primarily composed of sulfur 3p non-bonding and π-bonding orbitals. This high-energy, electron-rich orbital is localized on the sulfur atoms, making them the primary sites for nucleophilic attack.

-

LUMO: The LUMO is predominantly of C-S π* (antibonding) and C-S σ* (antibonding) character. This orbital can accept electrons from other species, but the anion's primary reactivity is dictated by its high-energy HOMO.

The significant energy gap between the HOMO and LUMO contributes to the molecule's relative stability, while the nature of the HOMO dictates its function as a potent nucleophile and ligand for soft metals.

Charge Distribution

Computational studies using methods like Mulliken population analysis are employed to determine the partial atomic charges. While specific values vary with the computational method, the consistent finding is a significant localization of negative charge on the two sulfur atoms of the dithiocarbonate group. This reinforces the understanding that the sulfur atoms are the most nucleophilic sites on the anion.

Quantitative Electronic & Spectroscopic Data

The electronic properties of the ethyl xanthate anion have been extensively characterized by various spectroscopic and electrochemical techniques.

Table 3.1: Spectroscopic Properties

| Technique | Parameter | Value(s) | Notes |

| UV-Visible | λ_max_ (π → π) | ~301 nm | Strong absorption characteristic of the OCS₂⁻ chromophore.[2][3] |

| λ_max_ (n → σ) | ~225 nm | A second characteristic absorption band at a shorter wavelength.[2][3] | |

| FTIR | ν(C-O-C) | 1110 - 1200 cm⁻¹ | Stretching vibrations associated with the C-O-C linkage.[4][5][6] |

| ν(C=S) | 1020 - 1070 cm⁻¹ | Asymmetric stretching vibration of the CS₂ group.[4][5] | |

| ¹H NMR | δ (CH₂) | ~4.45 ppm (in DMSO-d₆) | Quartet, corresponding to the methylene protons adjacent to the oxygen atom. |

| δ (CH₃) | ~1.37 ppm (in DMSO-d₆) | Triplet, corresponding to the terminal methyl protons. |

Table 3.2: Electrochemical Properties

| Parameter | Value (vs. Ag/Ag⁺) | Technique | Description |

| Oxidation Potential | ~0.00 V | Cyclic Voltammetry | Irreversible oxidation of the ethyl xanthate anion to diethyl dixanthogen.[7][8] |

Key Experimental Protocols

Synthesis of Potassium Ethyl Xanthate (KEX)

This protocol describes a standard laboratory procedure for synthesizing high-purity potassium ethyl xanthate.[7][9]

-

Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve potassium hydroxide (KOH, 1.0 mol) in absolute ethanol (2.5 mol). Stir until the KOH is fully dissolved, forming potassium ethoxide.

-

Reaction: While maintaining the temperature below 10°C, add carbon disulfide (CS₂, 1.1 mol) dropwise to the stirred potassium ethoxide solution over a period of 1 hour. A pale-yellow precipitate of potassium ethyl xanthate will form.

-

Isolation: After the addition is complete, continue stirring for an additional 2 hours in the ice bath. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid twice with cold diethyl ether to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified pale-yellow solid under vacuum to yield potassium ethyl xanthate.

UV-Visible Spectrophotometry

This protocol outlines the determination of the characteristic absorption maxima of the ethyl xanthate anion.

-

Sample Preparation: Prepare a stock solution of 100 mg/L potassium ethyl xanthate in deionized water buffered to pH 10 with a suitable buffer (e.g., borate buffer) to ensure stability. Prepare a series of dilutions (e.g., 1 to 10 mg/L) from the stock solution.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Use the buffered deionized water as the reference blank.

-

Measurement: Scan the samples from 400 nm down to 200 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max_), which should correspond to the values listed in Table 3.1.

Cyclic Voltammetry (CV)

This protocol describes the electrochemical analysis of the oxidation of the ethyl xanthate anion.

-

Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP), in acetonitrile.

-

Analyte Solution: Dissolve potassium ethyl xanthate in the electrolyte solution to a final concentration of 1-5 mM.

-

Electrochemical Cell: Assemble a standard three-electrode cell:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in the electrolyte)

-

Counter Electrode: Platinum wire

-

-

Measurement: Purge the solution with inert gas (N₂ or Ar) for 15 minutes. Perform a cyclic voltammogram by scanning the potential from an initial value of -0.5 V to a switching potential of +0.5 V and back at a scan rate of 100 mV/s.

-

Analysis: An irreversible anodic peak should be observed at approximately 0.00 V vs. Ag/Ag⁺, corresponding to the oxidation of the xanthate anion to dixanthogen.[7][8]

Computational Modeling via DFT

This protocol outlines a typical computational approach to modeling the electronic properties of the ethyl xanthate anion.

-

Structure Optimization: Build the ethyl xanthate anion structure in a molecular modeling program. Perform a geometry optimization using Density Functional Theory (DFT). A common and effective combination is the B3LYP functional with the 6-311G(d,p) basis set.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: From the optimized structure, calculate:

-

Molecular Orbitals: Visualize the HOMO and LUMO to understand their composition and spatial distribution.

-

Orbital Energies: Extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.

-

Population Analysis: Perform a Mulliken or Natural Bond Orbital (NBO) analysis to calculate the partial atomic charges on each atom.

-

Mandatory Visualizations

Caption: Reaction scheme for the synthesis of potassium ethyl xanthate.

Caption: Electrochemical oxidation of the ethyl xanthate anion.

Caption: Frontier orbital interaction driving nucleophilic reactions.

Caption: General experimental workflow for xanthate characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. or.niscpr.res.in [or.niscpr.res.in]

- 3. [PDF] Cyclic voltammetry and dielectric studies on PbS-potassium ethyl xanthate-dextrine system under flotation and depression conditions | Semantic Scholar [semanticscholar.org]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroelectrochemistry of potassium ethylxanthate, bis(ethylxanthato)nickel(ii) and tetraethylammonium tris(ethylxanthato)nickelate(ii) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

The Advent and Advancement of Xanthates: A Century of Dominance in Mineral Flotation

An In-depth Technical Guide on the Historical Development of Xanthates as Flotation Agents

For Researchers, Scientists, and Drug Development Professionals

The froth flotation process, a cornerstone of the modern mining industry, owes much of its success to the discovery and application of a class of organic compounds known as xanthates. For a century, these sulfur-bearing collectors have been instrumental in the selective separation of valuable minerals from ore, enabling the economic recovery of metals that are foundational to our technological society. This technical guide delves into the historical development of xanthates, tracing their journey from a chance discovery to their current status as indispensable reagents in mineral processing.

From Obscurity to Ore Beneficiation: The Dawn of the Xanthate Era

The story of xanthates begins not in a mining camp, but in a university laboratory. In 1822, Danish chemist William Christopher Zeise synthesized the first xanthate, potassium ethyl xanthate, by reacting potassium hydroxide with carbon disulfide and ethanol.[1] For nearly a century, this discovery remained a chemical curiosity with limited applications, primarily as an insecticide and in the vulcanization of rubber.[1]

The pivotal moment for xanthates in metallurgy arrived in 1922, a full century after their initial synthesis. Cornelius H. Keller, a metallurgist in the United States, is credited with first recognizing the potential of xanthates as flotation collectors.[1] His work culminated in a patent filed in 1925, laying the groundwork for the widespread adoption of these reagents in mineral processing.[1] The introduction of xanthates was a momentous and opportune development, often turning frustrating flotation attempts into successes, particularly in the burgeoning field of selective flotation.[1]

The Proliferation of a Chemical Family: Diversification and Specialization

Following Keller's pioneering work, the 1920s and 1930s witnessed a rapid expansion in the variety of xanthates available for industrial use. The initial success of potassium ethyl xanthate (PEX) spurred research into other alkyl xanthates, leading to the development of a range of collectors with varying chain lengths and branching.[1] This diversification was driven by the need to optimize flotation performance for different ore types and mineral assemblages.

The most widely used xanthates that emerged during this period include:

-

Sodium Ethyl Xanthate (SEX)

-

Sodium Isopropyl Xanthate (SIPX)

-

Sodium Isobutyl Xanthate (SIBX)

-

Potassium Amyl Xanthate (PAX) [2]

The length and structure of the alkyl group in the xanthate molecule were found to significantly influence its collecting power and selectivity. Generally, a longer carbon chain results in a more powerful, though less selective, collector.[3] This principle allowed metallurgists to tailor their reagent suites to specific applications, using shorter-chain xanthates for fine-grained and easily floatable ores and longer-chain variants for coarser particles and more refractory ores.

Quantitative Insights into a Century of Use

The adoption of xanthates by the mining industry was swift and comprehensive. By the mid-20th century, they had become the dominant collectors for sulfide minerals such as copper, lead, zinc, and precious metals.[4] While precise historical production figures are scarce, market data from recent decades underscores their continued importance.

| Year | Global Xanthate Market Size (USD) | Key Drivers |

| 2023 | 563.2 Million[5] | Continued demand in mining for copper, gold, and other base metals.[5] |

| 2032 (Projected) | 876.2 Million[5] | Expansion of mining operations globally and the need for efficient mineral recovery.[5] |

The consumption of xanthates in the mining sector has seen a steady increase over the years, driven by the growing global demand for metals and the need to process increasingly lower-grade and complex ores.

| Year | Estimated Global Xanthate Consumption in Mining (Tons) |

| 1980 | 52,000[6] |

| 2016 | 247,000[6] |

| 2025 (Projected) | 371,826[6] |

The Chemistry of Collection: Understanding the Mechanism of Action

The effectiveness of xanthates as flotation collectors lies in their ability to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic (water-repellent). This hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation cell, where they are collected as a concentrate.

The interaction between xanthates and mineral surfaces is a complex electrochemical process. The currently accepted model involves the chemisorption of xanthate ions onto the mineral surface, leading to the formation of metal-xanthate complexes.[7] In some cases, the xanthate ions may also be oxidized to form dixanthogen, a highly non-polar and water-repellent molecule.[8]

The general mechanism can be summarized as follows:

-

Ionization: In the aqueous environment of the flotation pulp, the alkali metal xanthate salt dissociates to release a xanthate anion (ROCS₂⁻).

-

Adsorption: The xanthate anion adsorbs onto the surface of the sulfide mineral. This can occur through:

-

Hydrophobicity: The adsorbed xanthate or dixanthogen layer presents its non-polar hydrocarbon tail (R-group) to the surrounding water, making the mineral surface hydrophobic.

Experimental Protocols: From Laboratory Synthesis to Flotation Testing

The preparation and evaluation of xanthates involve standardized laboratory procedures. The following protocols provide a general framework for the synthesis of potassium ethyl xanthate and a typical laboratory flotation test.

Laboratory Synthesis of Potassium Ethyl Xanthate (PEX)

Objective: To synthesize potassium ethyl xanthate from its basic chemical constituents.

Materials:

-

Ethanol (C₂H₅OH), absolute

-

Potassium hydroxide (KOH), pellets

-

Carbon disulfide (CS₂), analytical grade

-

Diethyl ether

-

Beakers, flasks, and other standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation of Potassium Ethoxide: In a flask, dissolve a specific molar amount of potassium hydroxide pellets in absolute ethanol with stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature. This step forms potassium ethoxide (C₂H₅O⁻K⁺).

-

Xanthation: While maintaining the low temperature and continuous stirring, slowly add a stoichiometric amount of carbon disulfide dropwise to the potassium ethoxide solution. The reaction mixture will turn yellow as potassium ethyl xanthate begins to precipitate.[9]

-

Precipitation and Filtration: After the addition of carbon disulfide is complete, continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. The precipitated potassium ethyl xanthate is then collected by vacuum filtration using a Buchner funnel.

-

Washing and Drying: The collected precipitate is washed with cold diethyl ether to remove any unreacted starting materials and byproducts. The purified potassium ethyl xanthate is then dried under vacuum to yield a pale-yellow crystalline powder.